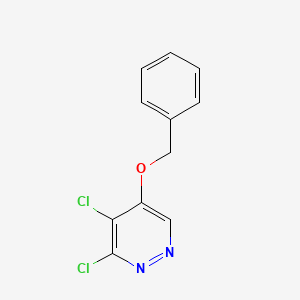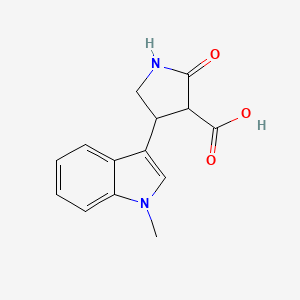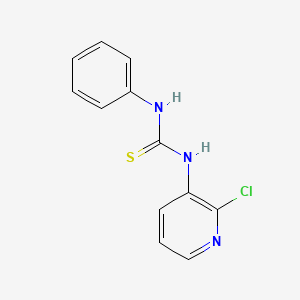
6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride is a chemical compound with a unique structure that includes a triazine ring substituted with an aminomethyl group and a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under controlled conditions.
Substitution Reactions: The aminomethyl group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated triazine derivative.
Butyl Chain Addition: The butyl chain is added via alkylation reactions, where a butyl halide reacts with the triazine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Using catalysts and optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, affecting their function.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Aminomethyl)-N-methyl-1,2,4-triazin-3-amine dihydrochloride
- 6-(Aminomethyl)-N-ethyl-1,2,4-triazin-3-amine dihydrochloride
- 6-(Aminomethyl)-N-propyl-1,2,4-triazin-3-amine dihydrochloride
Uniqueness
6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl chain provides hydrophobic characteristics, influencing its solubility and interaction with biological membranes.
Propiedades
Fórmula molecular |
C8H17Cl2N5 |
|---|---|
Peso molecular |
254.16 g/mol |
Nombre IUPAC |
6-(aminomethyl)-N-butyl-1,2,4-triazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N5.2ClH/c1-2-3-4-10-8-11-6-7(5-9)12-13-8;;/h6H,2-5,9H2,1H3,(H,10,11,13);2*1H |
Clave InChI |
QRHCNJVKFHBYOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC=C(N=N1)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)


![(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid](/img/structure/B15065846.png)

![Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065880.png)
![1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15065882.png)
![4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)


![7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)

![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)
![2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B15065943.png)
